1-(2-Iodoethyl)cyclohex-1-ene

Description

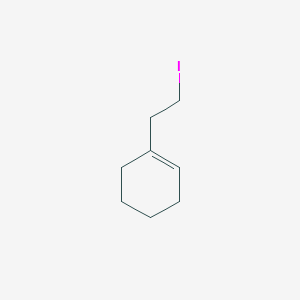

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodoethyl)cyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXQQPODSVXSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Iodoethyl Cyclohex 1 Ene and Its Direct Precursors

Direct Iodination and Halogenation Approaches for Alkene-Tethered Systems

A primary strategy for synthesizing 1-(2-Iodoethyl)cyclohex-1-ene (B6230084) involves the modification of a precursor molecule that already contains the C8 skeleton, specifically 2-(cyclohex-1-en-1-yl)ethanol or its derivatives. This approach focuses on the conversion of a terminal functional group on the ethyl side chain into an iodide.

One effective method involves the direct conversion of the primary alcohol, 2-(1-Cyclohexenyl)ethanol, into the target iodoalkane. A common laboratory-scale procedure utilizes a combination of triphenylphosphine (B44618), imidazole, and elemental iodine. In this reaction, a reactive phosphonium (B103445) iodide species is formed in situ, which then facilitates the SN2 displacement of the hydroxyl group. A reported procedure using this method in a mixed solvent system of diethyl ether and acetonitrile (B52724) achieves a quantitative yield. lookchem.com

Regioselective and Stereoselective Functionalization of Cyclohexene (B86901)

While the synthesis of this compound often starts from a precursor with the side chain already in place, the principles of regioselective and stereoselective functionalization are critical in the synthesis of these precursors. For instance, the addition of iodine-based reagents across a double bond within a complex cyclohexene system must be carefully controlled to yield the desired constitutional isomer. Iodocyclization reactions, where an intramolecular nucleophile attacks an activated alkene, are powerful tools for creating cyclic structures with high stereocontrol, though not directly applicable to the synthesis of the title compound, they illustrate the principles of controlling iodine addition in complex systems. researchgate.net The challenge in many iodination reactions is to control the reaction pathway to favor the desired product over potential side-products formed through rearrangements or alternative addition patterns.

Synthesis via Halogen Exchange from Bromoethyl Analogues

A highly reliable and widely used method for the preparation of iodoalkanes is the Finkelstein reaction. This nucleophilic substitution involves treating an alkyl chloride or alkyl bromide with a solution of sodium iodide in acetone (B3395972). The equilibrium of this reaction is driven towards the formation of the alkyl iodide because sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not and precipitates out of solution.

This strategy is directly applicable to the synthesis of this compound from its bromo-analogue, 1-(2-bromoethyl)cyclohex-1-ene. nih.gov The reaction proceeds efficiently under mild conditions, often at room temperature, to give the desired product in good yield. lookchem.com A similar strategy can be employed using other precursors with good leaving groups, such as mesylates or tosylates. For example, 2-(1-cyclohexenyl)ethyl methanesulfonate (B1217627) serves as an excellent substrate for SN2 displacement with sodium iodide in acetone, affording the target compound in high yield after heating for 24 hours. lookchem.com

| Precursor | Reagents | Conditions | Yield (%) |

| 1-(2-Bromoethyl)cyclohex-1-ene | Sodium Iodide | Acetone, 23 °C | N/A |

| 2-(1-Cyclohexenyl)ethyl methanesulfonate | Sodium Iodide | Acetone, Heating, 24h | 78 |

| 2-(1-Cyclohexenyl)ethanol | Triphenylphosphine, Iodine, Imidazole | Diethyl ether, Acetonitrile, 2h | 100 |

Table 1: Summary of Halogen Exchange and Direct Iodination Reactions to form this compound. Data sourced from LookChem. lookchem.com

Cyclohexene Ring Construction and Functionalization for Ethyl Side Chain Introduction

Instead of modifying a pre-formed system, alternative synthetic strategies involve the construction of the substituted cyclohexene ring itself. These methods build the core structure from simpler, acyclic precursors.

Multicomponent Coupling Strategies Leading to the Core Structure

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials, offer an efficient pathway to complex molecular architectures. researchgate.net While no specific MCR has been reported for the direct synthesis of this compound, this strategy could be hypothetically applied. For instance, a Diels-Alder type reaction, a cornerstone of six-membered ring synthesis, could be envisioned between a suitably substituted 1,3-diene and a dienophile to assemble the cyclohexene core. researchgate.net Cascade reactions involving Michael additions are also powerful tools for constructing highly substituted cyclohexanone (B45756) rings, which could then be further elaborated to the target structure. beilstein-journals.org The key advantage of MCRs lies in their operational simplicity and atom economy, often leading to the rapid construction of complex scaffolds from readily available starting materials. researchgate.netnih.gov

Ring-Closing Metathesis for Cyclohexene Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings of various sizes, including five- to seven-membered rings. wikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum, to facilitate the intramolecular reaction of a diene, forming a cycloalkene and a small, volatile byproduct like ethylene (B1197577). wikipedia.orgorganic-chemistry.org The loss of ethylene gas drives the reaction to completion. wikipedia.org

To synthesize the this compound scaffold using this method, one would start with a suitable acyclic diene precursor. A hypothetical precursor would be deca-1,9-diene substituted at the 4-position with a protected two-carbon side chain that could later be converted to the iodoethyl group. The RCM reaction would form the six-membered ring, creating the cyclohexene core. Subsequent functional group manipulation of the side chain would yield the final product. The choice of catalyst is crucial, as first and second-generation Grubbs catalysts can exhibit different efficiencies and selectivities, particularly in the formation of substituted double bonds. nih.gov

| Catalyst Generation | Key Features | Typical Application |

| First-Generation Grubbs | Good functional group tolerance | Formation of di-substituted olefins |

| Second-Generation Grubbs | Higher activity, broader substrate scope | Formation of tri- and tetra-substituted olefins |

| Molybdenum (Schrock) | Very high activity | Effective for sterically hindered systems |

Table 2: General Comparison of Common Ring-Closing Metathesis Catalysts.

Green Chemistry Principles Applied to Synthesis of Iodoethyl Cyclohexenes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.compaperpublications.org These principles are highly relevant to the synthesis of this compound.

Key green chemistry considerations include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Multicomponent reactions and cycloadditions are often highly atom-economical. In contrast, reactions using stoichiometric reagents like the triphenylphosphine in the conversion of alcohols to iodides have lower atom economy due to the formation of triphenylphosphine oxide as a byproduct.

Use of Safer Solvents : The Finkelstein reaction's use of acetone is preferable to more hazardous chlorinated solvents. nih.gov Ideally, syntheses would be developed in benign media like water or ethanol, or under solvent-free conditions. researchgate.net

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. paperpublications.org RCM is a prime example of a catalytic process, where a small amount of catalyst can generate a large amount of product. organic-chemistry.org

Reduction of Derivatives : Green syntheses aim to minimize the use of protecting groups and other temporary modifications, which add steps and generate waste. sigmaaldrich.com A synthetic route that builds the molecule directly without the need for protection/deprotection steps would be considered "greener."

Waste Prevention : It is better to prevent the formation of waste than to treat it after it has been created. sigmaaldrich.com This principle encourages the selection of reactions with high yields and minimal byproduct formation.

By applying these principles, future synthetic routes to this compound and related compounds can be made more efficient, economical, and environmentally sustainable. rroij.com

Chemical Reactivity and Transformation Pathways of 1 2 Iodoethyl Cyclohex 1 Ene

Radical Reaction Pathways Initiated by the Iodoethyl Moiety

The carbon-iodine bond within the iodoethyl moiety of 1-(2-Iodoethyl)cyclohex-1-ene (B6230084) serves as a versatile precursor for the generation of a primary alkyl radical. This reactive intermediate, the 2-(cyclohex-1-en-1-yl)ethyl radical, is central to a variety of subsequent transformations. The formation of this radical can be efficiently initiated through several established methods, primarily involving single electron transfer or halogen atom transfer processes. Once generated, the radical can engage in diverse reaction pathways, including intramolecular cyclizations to construct fused ring systems or intermolecular additions to suitable acceptors.

Single Electron Transfer (SET) Processes for C-Radical Generation

Single Electron Transfer (SET) is a fundamental process in organic chemistry for the generation of radical intermediates from organic halides. unirioja.esmanchester.ac.uk In the context of this compound, an SET process involves the transfer of a single electron from a donor species to the C-I bond. This transfer populates the σ* antibonding orbital of the carbon-iodine bond, leading to its rapid homolytic cleavage and the formation of the 2-(cyclohex-1-en-1-yl)ethyl radical and an iodide anion.

Visible-light photoredox catalysis is a prominent method for initiating such SET events. sigmaaldrich.com A photocatalyst, upon excitation by visible light, can act as a potent single-electron donor, reducing the alkyl iodide. The spontaneity of this process can be predicted from the redox potentials of the catalyst and the substrate. sigmaaldrich.com Alternatively, SET can be achieved using chemical reductants, such as certain metal complexes. The generation of a transient iodine radical species via SET has been noted in mechanistic studies of other reactions. rsc.org

| Method | Description | Typical Reagents/Conditions |

| Photoredox Catalysis | A photocatalyst absorbs light and transfers an electron to the alkyl iodide. | Ru(bpy)₃²⁺, Ir(ppy)₃, organic dyes, visible light |

| Chemical Reduction | A stoichiometric or catalytic chemical reductant donates an electron. | SmI₂, Zn, Mn |

Halogen Atom Transfer (XAT) Mechanisms with Unactivated Alkyl Iodides

Halogen Atom Transfer (XAT) represents an alternative pathway for generating carbon-centered radicals from organic halides without involving ionic intermediates. unirioja.es This process involves the direct transfer of the halogen atom from the alkyl iodide to a radical species. The efficiency of XAT is highly dependent on the bond dissociation energies of the C-I bond and the bond being formed in the XAT agent. Due to the relative weakness of the C-I bond, unactivated alkyl iodides are excellent substrates for XAT reactions.

Recent advancements have identified several classes of radicals that are effective XAT agents. researchgate.net These include:

α-Aminoalkyl radicals: Generated from the oxidation of tertiary amines, these nucleophilic radicals have a reactivity profile similar to classical tin radicals and readily abstract iodine atoms from alkyl iodides. manchester.ac.ukresearchgate.net

Boryl radicals: Amine-ligated boryl radicals, often generated through photocatalysis, are also potent XAT agents capable of activating alkyl iodides. nih.gov

Silicon radicals: These have also been employed to overcome sluggish carbon-halogen bond activations. manchester.ac.uk

The XAT mechanism offers a mild and chemoselective method for producing the 2-(cyclohex-1-en-1-yl)ethyl radical from this compound, avoiding the often harsh conditions or toxic reagents associated with older radical generation methods. unirioja.esmanchester.ac.uk

| XAT Agent | Generation Method | Key Features |

| α-Aminoalkyl Radicals | Oxidation of tertiary amines (e.g., triethylamine) via photoredox catalysis. | High reactivity towards alkyl iodides; mimics tin radical reactivity. manchester.ac.uk |

| Boryl Radicals | Photocatalytic activation of amine-borane complexes. | Enables metal-free activation of alkyl halides. nih.gov |

Intramolecular Radical Cyclizations for Fused Ring Systems

Once the 2-(cyclohex-1-en-1-yl)ethyl radical is formed, it can undergo a rapid intramolecular addition to the adjacent cyclohexene (B86901) double bond. wikipedia.org Such radical cyclizations are powerful tools for constructing cyclic and polycyclic molecular architectures. wikipedia.orgnih.gov For the 2-(cyclohex-1-en-1-yl)ethyl radical, which is a substituted 5-hexenyl radical, two primary cyclization pathways are possible: a 5-exo-trig closure to form a five-membered ring or a 6-endo-trig closure to form a six-membered ring.

Consistent with Baldwin's rules and extensive experimental observations for 5-hexenyl radical systems, the 5-exo-trig pathway is overwhelmingly favored. wikipedia.org This selectivity is attributed to superior orbital overlap in the chair-like transition state leading to the five-membered ring, which is kinetically preferred over the transition state for the 6-endo closure. wikipedia.orglibretexts.org This cyclization results in the formation of a thermodynamically stable, fused bicyclic system, specifically a substituted octahydronaphthalene (decalin) radical intermediate. This intermediate is then typically quenched by a hydrogen atom donor (e.g., tributyltin hydride) or other trapping agents to yield the final product. wikipedia.org

The stereochemistry of radical cyclizations is often predictable and controllable, making them highly valuable in synthesis. wikipedia.org In the cyclization of the 2-(cyclohex-1-en-1-yl)ethyl radical, the formation of the decalin ring system introduces a new stereocenter at the ring junction. The stereochemical outcome is dictated by the geometry of the transition state.

For 5-hexenyl type cyclizations, the reaction proceeds through a chair-like transition state, which minimizes steric interactions. libretexts.org This geometric preference generally leads to the formation of a cis-fused ring system. Substrates that already possess stereocenters can exert a strong influence on the stereochemical outcome of the cyclization, often resulting in high diastereoselectivity. wikipedia.org While enantioselective radical cyclizations using chiral auxiliaries have been explored, achieving high enantioselectivity can be challenging due to the small energy differences between competing transition states. wikipedia.org

In more complex systems, pre-existing ring strain can override these typical preferences. nih.gov For instance, if the 5-exo cyclization were to lead to a highly strained product, such as a trans-fused bicyclo[3.3.0]octane system, the reaction could be diverted to the 6-endo pathway to avoid the formation of the high-energy intermediate. libretexts.org DFT calculations and experimental results have shown that ring strain in fused ring systems governs whether a reaction proceeds via a standard cyclization or an alternative rearrangement pathway, demonstrating that the reaction is often under thermodynamic control. nih.govresearchgate.net The activation energy for radical addition to cyclic alkenes is influenced by the ring strain of the alkene itself; for example, the barrier for radical addition to cyclopentene (B43876) is higher than for the less strained cyclohexene.

Intermolecular Radical Additions to Olefinic Acceptors

While intramolecular cyclization is often a very rapid process, the initially generated 2-(cyclohex-1-en-1-yl)ethyl radical can be trapped in an intermolecular fashion if a suitable radical acceptor is present in a sufficiently high concentration. wikipedia.org This pathway competes directly with the intramolecular cyclization.

The success of intermolecular addition depends on the relative rates of the two competing processes. Electron-deficient olefins, such as acrylonitrile (B1666552) or acrylates, are excellent radical acceptors (SOMOphiles) and can effectively trap the primary alkyl radical. nih.gov The reaction involves the addition of the 2-(cyclohex-1-en-1-yl)ethyl radical to the double bond of the acceptor, forming a new C-C bond and a new radical intermediate, which is often stabilized by the electron-withdrawing group. This new radical is then quenched to afford the final product.

| Factor | Favors Intramolecular Cyclization | Favors Intermolecular Addition |

| Concentration | Low concentration of all reactants (high dilution conditions). | High concentration of the olefinic acceptor. |

| Acceptor Reactivity | Poorly reactive or absent external acceptor. | Highly reactive electron-deficient alkene (e.g., acrylonitrile, acrylates). |

| Kinetics | The intrinsic rate of 5-exo cyclization is very high. wikipedia.org | The rate of intermolecular trapping must be competitive with or faster than the rate of cyclization. |

Elimination Reactions Leading to Highly Reactive Intermediates

Elimination reactions of this compound are a focal point of its chemistry, primarily due to the potential to form strained and transient species. The iodoethyl group provides a leaving group (iodide) and adjacent protons, setting the stage for dehydrohalogenation.

One of the most significant transformations of precursors similar to this compound is the formation of cyclohexa-1,2-diene (B81774), a highly strained and reactive cyclic allene (B1206475). This intermediate is not isolated but is generated in situ and rapidly undergoes further reactions.

The generation of cyclohexa-1,2-diene from a 1-(2-haloethyl)cyclohex-1-ene precursor is achieved through a β-elimination reaction. This process involves the removal of a proton from the carbon adjacent to the double bond (the β-carbon) and the simultaneous or sequential elimination of the iodide leaving group. The reaction is typically induced by a strong, non-nucleophilic base to favor elimination over substitution.

The mechanism proceeds via an E2-like pathway where the base abstracts a proton from the methylene (B1212753) group attached to the cyclohexene ring. For this to occur efficiently, an anti-periplanar arrangement of the proton and the leaving group is generally preferred. libretexts.orgyoutube.com The choice of a strong base, such as potassium tert-butoxide (KOt-Bu), is crucial for promoting this pathway and generating the strained allene. nih.gov The use of such bases maximizes the yield of the highly reactive cyclohexa-1,2-diene intermediate. nih.gov

Due to its high degree of ring strain and reactive π-system, cyclohexa-1,2-diene, once formed, is immediately consumed in subsequent reactions. nih.gov Two primary pathways for its consumption are dimerization and cycloaddition reactions.

Dimerization: In the absence of other trapping agents, cyclohexa-1,2-diene will rapidly dimerize. This process can occur through various pathways, including formal hetero-Diels-Alder processes, leading to complex polycyclic structures. nih.gov

Cycloaddition: If the allene is generated in the presence of a suitable diene or dienophile (a trapping agent), it will readily participate in cycloaddition reactions. researchgate.net For instance, it can be trapped in Diels-Alder [4+2] reactions with reagents like furan, 2,5-dimethylfuran, or diphenylisobenzofuran to yield cycloadducts with high regio- and diastereoselectivity. nih.gov These reactions underscore the utility of strained allenes in the rapid assembly of complex molecular architectures. nih.gov The cycloaddition can be either a [4+2] or a [2+2] reaction, depending on the nature of the trapping agent and the reaction conditions. iastate.edu

| Reaction Type | Reactant for Trapping | Resulting Product Type | Reference |

|---|---|---|---|

| Dimerization | Cyclohexa-1,2-diene (self) | Polycyclic Dimers | nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | Furan | Regio- and diastereoselective cycloadduct | nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | 2,5-Dimethylfuran | Regio- and diastereoselective cycloadduct | nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | Diphenylisobenzofuran | Regio- and diastereoselective cycloadduct | nih.gov |

| Hetero-Diels-Alder | Enamine dienophiles | Heterocyclic cycloadduct | nih.gov |

Besides the formation of the cyclic allene, this compound can undergo standard elimination reactions to form more stable olefins. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, and the dominant pathway is determined by several factors. libretexts.orglibretexts.org

The structure of this compound, a secondary alkyl iodide, allows for both E1 and E2 pathways. chemistrysteps.com

E2 Pathway: This pathway is favored by the use of strong, concentrated bases (e.g., alkoxides like ethoxide or tert-butoxide). chemistrysteps.comdalalinstitute.com The reaction is a single, concerted step where the base abstracts a β-hydrogen while the iodide leaving group departs simultaneously. libretexts.orgopenstax.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. dalalinstitute.com For substituted cyclohexanes, the E2 mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar (diaxial) conformation. libretexts.orgchemistrysteps.com

E1 Pathway: This pathway is favored by weak bases (e.g., water, alcohols) and polar protic solvents, which can stabilize the intermediate carbocation. libretexts.orglibretexts.orgchemistrysteps.com The E1 reaction is a two-step process: the first and rate-determining step is the spontaneous departure of the iodide leaving group to form a secondary carbocation. libretexts.orgopenstax.org The second step is the rapid removal of a β-proton by the weak base to form the double bond. The E1 pathway often competes with SN1 substitution and is susceptible to carbocation rearrangements. libretexts.org

According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.orgopenstax.org

| Factor | Favors E1 Pathway | Favors E2 Pathway | Reference |

|---|---|---|---|

| Base | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, OH⁻) | libretexts.orglibretexts.orgchemistrysteps.com |

| Solvent | Polar Protic (ionizing) | Less critical, can be polar aprotic | libretexts.orglibretexts.org |

| Substrate | 3° > 2° (stable carbocation) | 3° > 2° > 1° | chemistrysteps.com |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Base]) | dalalinstitute.com |

| Rearrangements | Common | Not possible (no carbocation) | chemistrysteps.com |

Dehydrohalogenation to Form Strained Cyclic Allenes (e.g., Cyclohexa-1,2-diene)

Carbocation-Mediated Rearrangements and Cyclizations

Under conditions that favor the E1 mechanism, the formation of a carbocation intermediate from this compound opens the door to molecular rearrangements. These rearrangements occur when a more stable carbocation can be formed through the migration of a nearby group. libretexts.orglumenlearning.com

The initial loss of the iodide ion from this compound in an E1 reaction would generate a primary carbocation on the ethyl side chain. Primary carbocations are highly unstable and will rapidly rearrange if a more stable carbocation can be formed. cutm.ac.in In this case, the adjacent carbon is part of the cyclohexene ring and is tertiary.

A 1,2-hydride shift would occur, where a hydrogen atom from the adjacent tertiary carbon of the cyclohexene ring migrates with its pair of electrons to the primary carbocation center. lumenlearning.comwwnorton.com This process is thermodynamically driven by the conversion of a highly unstable primary carbocation into a more stable tertiary carbocation. libretexts.org

Once the more stable tertiary carbocation is formed, it can then be quenched by a base to form a rearranged alkene product, or it could potentially undergo further reactions such as cyclization or reaction with a nucleophile. The potential for such rearrangements means that E1 reactions can often lead to a mixture of isomeric products derived from both the initial and the rearranged carbocations. libretexts.org While less likely in this specific structure, 1,2-alkyl shifts are another type of carbocation rearrangement where an entire alkyl group migrates to an adjacent positively charged carbon. wwnorton.comlibretexts.org Such shifts are common when a secondary carbocation is adjacent to a quaternary carbon. cutm.ac.in

1,2-Hydride and Alkyl Shifts within Cyclohexene-Derived Carbocations

Analysis of Driving Forces for Rearrangement (e.g., Carbocation Stability, Ring Strain Relief)

Rearrangement reactions are contingent on the formation of a carbocation intermediate. In the case of this compound, the departure of the iodide leaving group would generate a primary carbocation. Primary carbocations are highly unstable, and their formation provides a powerful driving force for rearrangement to a more stable species. nih.gov

Two primary factors drive these rearrangements:

Carbocation Stability: The initial primary carbocation is energetically unfavorable. A rapid 1,2-hydride shift from the adjacent carbon on the cyclohexene ring would result in a more stable secondary carbocation. An even more significant stabilization can be achieved through a 1,2-alkyl shift involving the ring itself, which would lead to a tertiary carbocation. The thermodynamic driving force is the substantial energy decrease associated with progressing from a primary to a secondary or tertiary carbocation. merckmillipore.comwikipedia.org

Ring Strain Relief: While a standard cyclohexane (B81311) ring has minimal ring strain, specific reaction pathways can lead to intermediates where strain can be relieved. In the context of this molecule, a rearrangement that leads to ring expansion can be driven by the formation of a more stable, larger ring system in certain transition states. organicreactions.org

Ring Expansion and Contraction Phenomena

The formation of a carbocation adjacent to a cyclic system is a classic trigger for changes in ring size. buecher.de

Ring Expansion: A likely pathway for this compound involves a Wagner-Meerwein-type rearrangement. Following the initial formation of the primary carbocation, a bond from the cyclohexene ring could migrate to the electron-deficient carbon. This concerted 1,2-alkyl shift would expand the six-membered ring into a seven-membered ring. This process is particularly favored because it simultaneously converts the unstable primary carbocation into a more stable tertiary carbocation within the newly formed cycloheptene (B1346976) ring structure. Such rearrangements are driven by the dual benefit of increased carbocation stability and the potential for a more favorable ring conformation. organicreactions.org

Ring Contraction: Ring contraction is a less probable event for this specific molecule. A contraction of the six-membered ring to a five-membered ring would introduce significant ring strain and would likely proceed through a less stable carbocation intermediate, making this pathway energetically unfavorable compared to ring expansion or a simple hydride shift. princeton.edu

Impact of Leaving Group Departure on Carbocation Formation

The nature of the leaving group is critical for initiating carbocation-mediated reactions. In this compound, the leaving group is an iodide ion (I⁻). Iodine is an excellent leaving group for several reasons:

Weak Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, requiring less energy to break heterolytically.

High Stability of the Iodide Anion: The iodide anion is large and highly polarizable, allowing the negative charge to be effectively dispersed and stabilized in solution.

This inherent instability of the C-I bond facilitates its departure, leading to the formation of the carbocation intermediate necessary for the rearrangement, ring expansion, and potential Sɴ1/E1 reactions to occur. epa.gov

Organometallic Transformations and Cross-Coupling Strategies

The presence of both an alkyl iodide and an alkene within the same molecule makes this compound an ideal substrate for intramolecular organometallic transformations, particularly those catalyzed by palladium.

Palladium-Catalyzed Heck Reactions Involving the Vinylic and Aliphatic Iodides

The structure of this compound is perfectly suited for an intramolecular Heck reaction. This reaction would involve the palladium(0)-catalyzed coupling of the aliphatic iodide with the alkene of the cyclohexene ring, leading to the formation of a new bicyclic carbon skeleton. The general catalytic cycle involves oxidative addition of the C-I bond to the Pd(0) catalyst, followed by intramolecular migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst.

Regioselectivity and Stereoselectivity in Heck Cyclizations

The outcome of the intramolecular Heck reaction is governed by the regioselectivity of the cyclization and the stereochemistry of the resulting product.

Regioselectivity: The key step, migratory insertion, can theoretically proceed via two pathways: a 5-exo-trig or a 6-endo-trig cyclization. According to Baldwin's rules and extensive empirical evidence, the 5-exo-trig pathway is kinetically favored for forming five- and six-membered rings. Therefore, the reaction would overwhelmingly favor the formation of a five-membered ring fused to the original six-membered ring, resulting in a bicyclo[4.3.0]nonene system. The alternative 6-endo pathway, which would form a bicyclo[4.4.0]decene system, is generally disfavored.

| Cyclization Mode | Ring Size Formed | Resulting System (from this compound) | General Favorability |

| 5-exo-trig | 5-membered | Bicyclo[4.3.0]nonene | Highly Favored |

| 6-endo-trig | 6-membered | Bicyclo[4.4.0]decene | Disfavored |

Table 1: Predicted Regioselectivity in the Intramolecular Heck Cyclization.

Stereoselectivity: The stereochemical outcome is dictated by the syn-addition of the carbon and palladium across the double bond during the migratory insertion step, followed by a subsequent syn-elimination of a β-hydride. This concerted mechanism generally leads to high stereocontrol in the formation of the final product, often resulting in a cis-fused ring juncture.

Suzuki-Miyaura and Other Cross-Coupling Applications for C-C Bond Formation

The primary alkyl iodide functionality in this compound serves as an excellent electrophilic partner in various cross-coupling reactions to form new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a prominent example. This palladium-catalyzed reaction would couple the alkyl iodide with a wide range of organoboron compounds, such as boronic acids or their esters. This transformation is highly valued for its mild reaction conditions and tolerance of numerous functional groups, providing a powerful method for extending the ethyl side chain of the molecule.

The general reaction proceeds via a catalytic cycle involving oxidative addition of the alkyl iodide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst.

| Organoboron Partner | Catalyst System (Typical) | Resulting Product Structure |

| Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-(2-Phenylethyl)cyclohex-1-ene |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf), Base (e.g., K₃PO₄) | 1-(But-3-en-1-yl)cyclohex-1-ene |

| Methylboronic acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base | 1-(Propyl)cyclohex-1-ene |

Table 2: Illustrative Suzuki-Miyaura Cross-Coupling Applications.

Beyond the Suzuki reaction, the alkyl iodide is also amenable to other C-C bond-forming cross-coupling reactions, including:

Negishi Coupling: Utilizes organozinc reagents.

Stille Coupling: Employs organotin reagents.

Sonogashira Coupling: Couples with terminal alkynes to introduce alkynyl groups.

These reactions collectively offer a versatile toolkit for the chemical modification of this compound at its side chain.

Transition Metal Hydride Mediated Reactions

Transition metal hydrides are versatile reagents in organic synthesis, capable of mediating a range of transformations, including radical cyclization reactions. marmacs.org For substrates like this compound, transition metal hydrides can serve as a source of a hydrogen atom to initiate a radical cascade. marmacs.orgnih.gov This process typically avoids the use of toxic tin hydrides, offering a more environmentally benign approach to radical cyclizations. marmacs.org

The general mechanism involves the homolytic cleavage of the carbon-iodine bond to generate a primary alkyl radical. This initiation can be facilitated by various transition metal hydride complexes, such as those of chromium, vanadium, or cobalt. columbia.edu Once formed, the 2-(cyclohex-1-en-1-yl)ethyl radical can undergo an intramolecular cyclization. The regioselectivity of this cyclization is governed by Baldwin's rules, with a 5-exo-trig cyclization being the favored pathway to form a five-membered ring. This pathway is kinetically preferred over the alternative 6-endo-trig cyclization.

The resulting cyclized radical is then quenched by the transition metal hydride, regenerating the metal catalyst in some cases and yielding the final reduced bicyclic product. marmacs.org The efficiency and outcome of these reactions can be influenced by the nature of the transition metal, its ligand sphere, and the reaction conditions.

| Reaction Type | Reagent/Catalyst | Key Intermediate | Major Product |

| Reductive Cyclization | CpCr(CO)₃H | 2-(cyclohex-1-en-1-yl)ethyl radical | Octahydro-1H-indene |

| Reductive Cyclization | HV(CO)₄(P-P) | 2-(cyclohex-1-en-1-yl)ethyl radical | Octahydro-1H-indene |

| Reductive Cyclization | (H₂O)₂Co(dmgBF₂)₂ / H₂ | 2-(cyclohex-1-en-1-yl)ethyl radical | Octahydro-1H-indene |

Table 1: Hypothetical transition metal hydride mediated reactions of this compound based on known reactivity of similar substrates.

Photoinduced and Electrochemical Transformations

The carbon-iodine bond in alkyl iodides is known to be photolabile, undergoing homolytic cleavage upon irradiation with light of a suitable wavelength. nih.gov This property can be exploited to generate the 2-(cyclohex-1-en-1-yl)ethyl radical from this compound. The photochemically generated radical can then undergo intramolecular cyclization, similar to the pathway observed in transition metal hydride mediated reactions. rsc.org

Visible-light-mediated atom transfer radical cyclization (ATRC) of unactivated alkyl iodides is a particularly mild and selective method. acs.org Photoredox catalysis, employing a photosensitizer, can facilitate the single-electron reduction of the alkyl iodide, leading to the formation of the radical intermediate. nih.gov The subsequent cyclization and termination steps would lead to the formation of the bicyclic product. The absence of harsh reagents and the use of visible light make this a green and attractive synthetic strategy. rsc.org

| Method | Initiation | Key Intermediate | Expected Product |

| Direct Photolysis | UV irradiation | 2-(cyclohex-1-en-1-yl)ethyl radical | Octahydro-1H-indene |

| Photoredox Catalysis | Visible light, photocatalyst | 2-(cyclohex-1-en-1-yl)ethyl radical | Octahydro-1H-indene |

Table 2: Plausible photoinduced transformations of this compound.

Electrochemical methods offer another powerful tool for the generation of carbon-centered radicals from alkyl halides. rsc.org The electrochemical reduction of this compound at a cathode would involve the transfer of an electron to the C-I bond, leading to its cleavage and the formation of the 2-(cyclohex-1-en-1-yl)ethyl radical and an iodide ion.

This electrochemically generated radical can then undergo the same 5-exo-trig cyclization to form the octahydro-1H-indenyl radical. The fate of this radical intermediate depends on the reaction conditions. It can be further reduced at the cathode to form an anion, which is then protonated by a proton source in the electrolyte, or it can abstract a hydrogen atom from the solvent or a supporting electrolyte to yield the final neutral product. This method avoids the use of chemical reducing agents, relying instead on electrons as the reagent. nih.gov

| Electrochemical Method | Key Steps | Potential Outcome |

| Cathodic Reduction | Electron transfer to C-I bond, radical cyclization, further reduction and protonation | Formation of octahydro-1H-indene |

| Mediated Electroreduction | Electron transfer from a mediator, radical cyclization, H-atom abstraction | Formation of octahydro-1H-indene |

Table 3: Anticipated electrochemical transformations of this compound.

Mechanistic Investigations and Kinetic Studies of 1 2 Iodoethyl Cyclohex 1 Ene Reactions

Elucidation of Reaction Mechanisms via Intermediate Characterization and Trapping

The investigation into the reaction mechanisms of 1-(2-iodoethyl)cyclohex-1-ene (B6230084) would necessitate the identification and characterization of any transient intermediates. Techniques such as low-temperature spectroscopy (NMR, IR, UV-Vis) could potentially be employed to observe short-lived species.

Furthermore, chemical trapping experiments would be crucial. For instance, in a potential solvolysis reaction, the presence of a carbocationic intermediate could be probed by introducing nucleophilic trapping agents. If a radical mechanism were suspected, radical traps like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) could be utilized. The structures of the resulting trapped products would provide strong evidence for the nature of the intermediate.

Table 1: Hypothetical Intermediate Trapping Experiments for Reactions of this compound

| Postulated Intermediate | Trapping Agent | Expected Product Type |

|---|---|---|

| Cyclohexenylethyl Cation | Azide (N₃⁻) | Azido-substituted product |

| Cyclohexenylethyl Radical | TEMPO | TEMPO-adduct |

| Bridged Iodonium Ion | Strong Nucleophile (e.g., PhS⁻) | Thiophenyl-substituted product |

Application of Kinetic Isotope Effects (KIE) to Determine Rate-Limiting Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for providing insights into the structure of the transition state. By isotopically labeling specific atoms in this compound, changes in the reaction rate can be measured.

For example, to investigate the mechanism of an elimination reaction, deuterium (B1214612) could be substituted for hydrogen at the carbon adjacent to the iodoethyl group. A primary KIE (kH/kD > 1) would suggest that the C-H bond is broken in the rate-determining step, consistent with an E2 mechanism. A secondary KIE might be observed in reactions proceeding through a carbocation intermediate, such as an SN1 or E1 pathway.

Table 2: Predicted Kinetic Isotope Effects for Plausible Reactions of this compound

| Reaction Type | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| E2 Elimination | Deuterium at Cβ to Iodine | > 2 | C-H bond cleavage in rate-determining step |

| SN1 Solvolysis | Deuterium at Cα to Iodine | ~1.1 - 1.25 | Change in hybridization (sp³ to sp²) in rate-determining step |

| SN2 Substitution | No significant KIE expected at Cα or Cβ unless involved in hyperconjugation | ~1 | No C-H bond breaking in the rate-determining step |

Transition State Analysis for Understanding Regio- and Stereoselectivity

Computational chemistry, specifically density functional theory (DFT) calculations, would be instrumental in analyzing the transition states of potential reactions involving this compound. By modeling the geometries and energies of various possible transition states, the origins of regio- and stereoselectivity could be understood.

For instance, in an addition reaction to the double bond, computational analysis could reveal why one regioisomer is formed preferentially by comparing the activation energies of the respective transition states. Similarly, the preference for syn or anti addition could be rationalized by examining the steric and electronic interactions in the competing diastereomeric transition states.

Influence of Solvent Effects on Reaction Pathways and Rates

The choice of solvent can dramatically influence the pathway and rate of a reaction. For this compound, reactions that involve the formation of charged intermediates, such as carbocations in an SN1/E1 pathway, would be significantly accelerated in polar, protic solvents that can stabilize these species through solvation.

Conversely, concerted reactions with less polar transition states, such as a hypothetical pericyclic reaction, might show a lesser dependence on solvent polarity. A systematic study involving a range of solvents with varying polarity and hydrogen-bonding ability would be necessary to probe these effects and provide further mechanistic evidence.

Table 3: Expected Solvent Effects on Reaction Rates for this compound

| Proposed Mechanism | Solvent Type | Expected Rate Change | Rationale |

|---|---|---|---|

| SN1/E1 | Polar Protic (e.g., ethanol, water) | Significant Increase | Stabilization of carbocation intermediate |

| SN2 | Polar Aprotic (e.g., acetone (B3395972), DMSO) | Moderate Increase | Solvation of counter-ion, minimal solvation of nucleophile |

| Radical Reaction | Nonpolar (e.g., hexane, benzene) | Minimal Change | Intermediates and transition states are generally nonpolar |

Stereoelectronic Control in Reaction Outcomes

Stereoelectronic effects, which relate to the influence of orbital alignment on reactivity, would likely play a significant role in the reactions of this compound. For example, in an E2 elimination reaction, the requirement for an anti-periplanar arrangement of the departing proton and the iodide leaving group would dictate the stereochemical outcome.

In a potential intramolecular cyclization, the ability of the molecule to adopt a conformation that allows for optimal orbital overlap between the nucleophilic double bond and the electrophilic carbon bearing the iodine would be critical. Computational modeling could be used to identify the low-energy conformations of the reactant and assess their suitability for various reaction pathways based on stereoelectronic principles.

Advanced Spectroscopic and Structural Elucidation of 1 2 Iodoethyl Cyclohex 1 Ene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR for Structural Connectivity and Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus and the connectivity of the molecule. Based on the structure of 1-(2-Iodoethyl)cyclohex-1-ene (B6230084), a distinct set of signals is predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the vinylic proton, the two methylene (B1212753) groups of the iodoethyl side chain, and the three sets of methylene groups within the cyclohexene (B86901) ring. The vinylic proton on C2 is predicted to appear as a multiplet in the downfield region, characteristic of protons on a carbon-carbon double bond. The protons on the ethyl side chain are expected to appear as two distinct triplets, with the methylene group adjacent to the iodine atom being significantly deshielded.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals, corresponding to each carbon atom in the molecule. The two vinylic carbons (C1 and C2) are expected in the typical alkene region (120-140 ppm). A notable feature is the chemical shift of the carbon atom bonded to iodine (C8). Due to the "heavy atom effect," this carbon is expected to be shifted significantly upfield, a characteristic diagnostic signal for iodoalkanes.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Label | Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| C1 | =C-CH₂ | - | - | ~135-140 |

| C2 | =CH | ~5.5-5.8 | t | ~125-130 |

| C3 | CH₂ | ~1.6-1.7 | m | ~22-24 |

| C4 | CH₂ | ~1.5-1.6 | m | ~21-23 |

| C5 | CH₂ | ~1.6-1.7 | m | ~24-26 |

| C6 | CH₂ | ~2.0-2.2 | m | ~27-30 |

| C7 | -CH₂- | ~2.6-2.9 | t | ~38-42 |

| C8 | -CH₂I | ~3.2-3.4 | t | ~5-10 |

Note: Predicted values are based on data for cyclohexene and known substituent effects for iodoethyl groups. chemicalbook.comdocbrown.infodocbrown.info Solvent is assumed to be CDCl₃.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational and Stereochemical Assignments

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for probing the molecule's spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through two or three bonds. Key expected correlations include the coupling between the protons on C7 and C8 in the side chain, and the coupling of the vinylic proton (H2) with the allylic protons (H6). Further correlations would trace the connectivity around the cyclohexene ring (H3 with H4, H4 with H5, H5 with H6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would confirm the direct, one-bond attachment of protons to their respective carbon atoms. Each cross-peak would link a signal from the ¹H spectrum to a signal in the ¹³C spectrum, allowing for unambiguous assignment of the values listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across quaternary carbons and heteroatoms. Expected long-range (2-3 bond) correlations would firmly establish the link between the side chain and the ring. For instance, the protons on C7 (H7) should show correlations to the vinylic carbons C1 and C2. The vinylic proton (H2) would be expected to correlate to C1, C3, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. This would be valuable for determining the preferred conformation of the iodoethyl side chain relative to the cyclohexene ring. NOE correlations might be observed between the side-chain protons (H7) and the allylic protons on the ring (H6), providing insight into the molecule's three-dimensional structure in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS provides an extremely accurate mass measurement, allowing for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₈H₁₃I. nih.gov The calculated monoisotopic mass is 236.00620 Da. nih.gov

The mass spectrum also reveals characteristic fragmentation patterns that provide structural clues. Due to the relatively weak carbon-iodine bond, the most characteristic and dominant fragmentation pathway for iodoalkanes is the loss of an iodine radical. jove.comacs.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Formula | Fragmentation Pathway | Notes |

| 236 | [C₈H₁₃I]⁺ | Molecular Ion (M⁺) | The parent ion. |

| 127 | [I]⁺ | Iodine Cation | May be observed. |

| 109 | [C₈H₁₃]⁺ | M⁺ - I• | Loss of iodine radical. Expected to be the base peak. jove.com |

| 81 | [C₆H₉]⁺ | M⁺ - C₂H₄I• | Loss of iodoethyl radical. |

| 54 | [C₄H₆]⁺ | Retro-Diels-Alder | Characteristic fragmentation of the cyclohexene ring. docbrown.info |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Presence

Vibrational spectroscopy identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the alkene and alkyl portions of the molecule. Key absorptions include the vinylic C-H stretch just above 3000 cm⁻¹, the aliphatic C-H stretches just below 3000 cm⁻¹, and a medium-intensity C=C stretching vibration around 1650 cm⁻¹. The C-I stretch is expected to appear in the far-infrared or low-frequency fingerprint region, typically between 500 and 600 cm⁻¹, which can sometimes be difficult to observe with standard instrumentation. orgchemboulder.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond stretch is often a strong and sharp signal in the Raman spectrum of alkenes. The C-I bond stretch is also Raman-active and can be a useful diagnostic peak in this technique. researchgate.net

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020-3050 | Medium | =C-H Stretch |

| ~2830-2960 | Strong | C-H Aliphatic Stretch |

| ~1650-1660 | Medium (IR), Strong (Raman) | C=C Stretch |

| ~1430-1460 | Medium | CH₂ Scissoring/Bending |

| ~500-600 | Medium-Weak | C-I Stretch |

Note: These are typical ranges for the assigned functional groups. orgchemboulder.com

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry and Solid-State Structure (if applicable)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. However, this technique requires a well-ordered single crystal. This compound is expected to be a liquid or low-melting solid at room temperature, making it unsuitable for this analysis in its pure form.

This technique would become applicable only if a crystalline derivative of the compound were to be synthesized. For example, if the compound were to undergo a reaction that introduces stereocenters (e.g., epoxidation followed by ring-opening) and yields a solid, chiral product, X-ray crystallography could be used to determine its absolute stereochemistry and precise bond lengths and angles in the solid state. As of now, no such crystallographic data for derivatives of this compound are available in the public domain.

Computational and Theoretical Chemistry Studies of 1 2 Iodoethyl Cyclohex 1 Ene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and, consequently, the molecular geometry and other properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. aps.org DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly well-suited for determining the ground-state energies of medium-sized organic molecules like 1-(2-Iodoethyl)cyclohex-1-ene (B6230084).

By systematically varying the molecule's geometry, such as the dihedral angles of the ethyl group relative to the cyclohexene (B86901) ring, a potential energy surface (PES) can be mapped out. The minima on this surface correspond to stable conformations of the molecule. For this compound, DFT calculations would be crucial in determining the preferred orientation of the iodoethyl side chain and the puckering of the cyclohexene ring.

Illustrative DFT-Calculated Relative Energies of this compound Conformers:

| Conformer | Dihedral Angle (C=C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 180° (anti-periplanar) | 0.00 |

| B | 60° (gauche) | 1.25 |

| C | 120° | 3.50 |

| D | 0° (syn-periplanar) | 5.80 |

Note: This data is illustrative and represents typical energy differences that might be expected for such a molecule.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational expense than DFT.

For this compound, high-level ab initio calculations would be valuable for predicting properties where high accuracy is critical, such as bond dissociation energies, particularly for the relatively weak carbon-iodine bond. wikipedia.org These calculations can also provide benchmark data to validate the accuracy of more computationally efficient methods like DFT.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be invaluable for exploring its conformational landscape. studysmarter.co.uk By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformations and determine their relative populations. Furthermore, MD simulations can be used to study intermolecular interactions, such as how the molecule interacts with solvent molecules or other solutes. This can provide insights into its solubility and how it might behave in a condensed phase. The conformational flexibility of the cyclohexene ring and the iodoethyl side chain would be a key focus of such simulations. sapub.orgmdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to aid in the identification and characterization of molecules. For this compound, computational methods can predict various types of spectra, including:

NMR (Nuclear Magnetic Resonance) Spectra: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to the electronic environment. DFT calculations, often using specific functionals optimized for NMR predictions, can provide theoretical NMR spectra. github.io For organoiodine compounds, it is crucial to use basis sets that can adequately describe the large iodine atom. reed.edu These predicted spectra can be compared with experimental data to confirm the structure of the molecule. frontiersin.orgresearchgate.netschrodinger.com

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (vinyl) | 135.2 | 134.8 |

| C2 (vinyl) | 125.8 | 126.1 |

| C3 | 25.4 | 25.1 |

| C4 | 22.1 | 22.3 |

| C5 | 22.9 | 22.7 |

| C6 | 28.6 | 28.3 |

| C7 (CH₂) | 38.9 | 39.2 |

| C8 (CH₂I) | 8.5 | 8.9 |

Note: This data is hypothetical and for illustrative purposes.

IR (Infrared) and Raman Spectra: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks observed in IR and Raman spectra. By comparing the computed vibrational spectrum with the experimental one, the structure and conformation of the molecule can be further confirmed.

Reaction Pathway Modeling, Transition State Characterization, and Mechanistic Insights

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net For this compound, several types of reactions could be investigated, including electrophilic addition to the double bond and nucleophilic substitution or elimination reactions involving the iodoethyl group. fbanks.infovedantu.comstudymind.co.ukstudysmarter.co.uklibretexts.orglasalle.eduyoutube.com

By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and is key to understanding the kinetics of the reaction. acs.org Computational methods can be used to determine the geometry and energy of the transition state, which allows for the calculation of the activation energy. This information provides deep mechanistic insights into how the reaction proceeds. For example, modeling the reaction with a nucleophile could help determine whether an Sₙ1 or Sₙ2 pathway is favored.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. acs.orgnih.govacs.orgmedchemexpress.com QSPR models are developed by finding a mathematical relationship between a set of molecular descriptors and a particular property of interest for a series of related compounds.

While no specific QSPR models for this compound were identified, a QSPR study could be developed for a series of its analogues. Molecular descriptors for these analogues, such as topological, electronic, and steric parameters, could be calculated. These descriptors could then be correlated with experimentally measured properties, such as boiling point, solubility, or chromatographic retention times, to create a predictive model. acs.orgnih.gov Such a model would be useful for estimating the properties of new, unsynthesized analogues of this compound, thereby guiding the design of molecules with desired characteristics.

Synthetic Utility of 1 2 Iodoethyl Cyclohex 1 Ene As a Key Building Block

Precursor in Complex Natural Product Synthesis (e.g., Histrionicotoxin (B1235042) Analogues)

The intricate structures of many natural products demand efficient and strategic synthetic routes, often relying on key intermediates that contain multiple functional groups poised for specific transformations. 1-(2-Iodoethyl)cyclohex-1-ene (B6230084) and its derivatives are well-suited for this role, particularly in the synthesis of alkaloids possessing spirocyclic frameworks.

The histrionicotoxins, a family of azaspirocyclic alkaloids isolated from the skin of poison dart frogs, are notable for their unique 1-azaspiro[5.5]undecane core. nih.gov The synthesis of these complex molecules provides a compelling example of the strategic utility of cyclohexene-based building blocks. While various strategies have been developed, many approaches hinge on the construction of the spirocyclic system through cyclization reactions. nih.govorganic-chemistry.org For instance, the formal total synthesis of histrionicotoxin alkaloids has been achieved using key reactions like mercuric triflate-catalyzed cycloisomerization and samarium iodide-mediated ring expansion to construct the core framework. nih.govrsc.orgsemanticscholar.org

In such synthetic campaigns, a precursor analogous to this compound can be envisioned as a critical component. The cyclohexene (B86901) moiety serves as the foundation for one of the rings in the spiro system, and the ethyl side chain provides the necessary carbon atoms to form the second, nitrogen-containing ring. The terminal iodide is an ideal functional group to facilitate the key bond-forming cyclization step, reacting with a nitrogen nucleophile to close the ring and establish the characteristic spirocyclic junction. The synthesis developed by Tokuyama and colleagues, for example, begins with cyclohexane-1,3-dione, highlighting the importance of the six-membered ring as the initial scaffold for building the complex structure of histrionicotoxin. organic-chemistry.org

Construction of Chiral Cyclohexene-Containing Scaffolds through Asymmetric Transformations

Chiral cyclohexene derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. iupac.org The development of asymmetric methods to access these scaffolds in high enantiomeric purity is a significant focus of modern organic synthesis. This compound, as a pro-chiral molecule, is an excellent substrate for transformations that introduce chirality, leading to valuable, non-racemic building blocks.

Asymmetric transformations can be applied to either the double bond or the allylic positions of the cyclohexene ring, enabling precise control over the molecule's three-dimensional structure. These methods are broadly categorized into catalyst-controlled and enzyme-mediated processes, both of which can deliver high levels of stereoselectivity.

A reaction is stereoselective when it preferentially forms one stereoisomer over another from a single reactant. masterorganicchemistry.comkhanacademy.org In the context of this compound, stereoselective reactions can be used to introduce new chiral centers with a high degree of control. For example, asymmetric dihydroxylation or epoxidation of the double bond would yield chiral diols or epoxides, respectively. These products are versatile intermediates, as the newly introduced functional groups can be further manipulated to build more complex chiral structures.

The creation of adjacent stereogenic quaternary centers is a formidable challenge in synthesis, and strategies involving radical reactions with a "double memory of chirality" have been explored to address this. nih.gov Such advanced methods illustrate the potential to control complex stereochemical outcomes in cyclic systems. The fundamental principle involves a reaction proceeding through intermediates that retain the stereochemical information of the starting material, allowing for the enantiospecific synthesis of intricate products. nih.gov

| Transformation Type | Catalyst/Reagent | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Epoxidation | Sharpless Catalyst | Chiral Epoxide | High Enantioselectivity |

| Asymmetric Dihydroxylation | AD-mix-β | Chiral Diol | High Enantioselectivity |

| Asymmetric Hydrogenation | Chiral Rh or Ru Complex | Chiral Cyclohexane (B81311) | Creation of two new chiral centers |

| Diels-Alder Reaction | Chiral Lewis Acid | Chiral Bicyclic System | High Diastereo- and Enantioselectivity |

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional chemical reactions to produce chiral compounds. nih.govtaylorfrancis.com This approach is particularly effective for generating enantiomerically pure starting materials and intermediates. nih.gov Enzymes, such as lipases, dehydrogenases, and oxidases, can perform reactions with exceptional levels of enantioselectivity and regioselectivity under mild conditions. bohrium.com

For a cyclohexene-based substrate, a chemoenzymatic strategy could involve several approaches. For instance, a racemic mixture of a functionalized derivative, such as 2-(cyclohex-1-en-1-yl)ethanol, could undergo a kinetic resolution catalyzed by a lipase. In this process, the enzyme selectively acylates one enantiomer, allowing for the easy separation of the faster-reacting enantiomer (as its ester) from the slower-reacting one (the unreacted alcohol). nih.gov Alternatively, dehydrogenases can be used for the biocatalytic reduction of cyclohexenone derivatives to produce chiral hydroxy-cyclohexenones, which are valuable synthetic precursors. bohrium.comresearchgate.net These enzymatic methods provide reliable access to enantiopure cyclohexene scaffolds that can be further elaborated into more complex targets. rochester.edu

Formation of Novel Polycyclic and Heterocyclic Ring Systems

The structural framework of this compound is pre-disposed to participate in cyclization reactions to form more complex ring systems. The iodoethyl side chain provides a reactive electrophilic site that can be targeted by internal or external nucleophiles, leading to the formation of new rings. These transformations are essential for building the fused, bridged, and spirocyclic skeletons found in many natural products and pharmaceutical agents. wikipedia.org

Intramolecular cyclization of derivatives of this compound is a powerful strategy for constructing fused ring systems, such as bicyclo[4.3.0]nonane (hexahydroindane) or bicyclo[4.4.0]decane (decalin) frameworks. libretexts.org By introducing a nucleophile onto the cyclohexene ring, a subsequent intramolecular reaction with the iodoethyl group can forge a new five- or six-membered ring fused to the original six-membered ring.

For example, if the cyclohexene ring is first converted to an enolate, the resulting nucleophilic carbon can displace the iodide to form a new carbon-carbon bond, yielding a bicyclic ketone. This strategy is foundational in natural product synthesis. Chemoenzymatic routes have been developed to convert enzymatically-derived, enantiopure dihydrocatechols into compounds with the tricyclic frameworks of terpenoids, often using an intramolecular Diels-Alder reaction as a key step to build the polycyclic system. nih.gov These approaches demonstrate how a substituted cyclohexene ring can serve as the starting point for assembling complex, multi-ring structures. nih.govyoutube.com

An alternative and highly productive pathway for creating novel ring systems involves the initial formation of a spirocyclopropane. While not a direct reaction of this compound itself, functionalization of the cyclohexene ring to a cyclohexane-1,3-dione allows for the creation of a cyclohexane-1,3-dione-2-spirocyclopropane. researchgate.netelsevierpure.com These spirocyclopropanes are highly strained and reactive intermediates that can undergo a variety of ring-opening cyclization reactions when treated with nucleophiles. researchgate.netnih.gov

This methodology provides access to a diverse array of bicyclic heterocyclic compounds. For example:

With Iodide: Treatment with a catalytic amount of iodide can induce a regioselective ring-opening and subsequent cyclization to produce tetrahydrobenzofuran-4-ones. elsevierpure.com

With Sulfur Ylides: Reaction with sulfoxonium ylides, such as dimethylsulfoxonium methylide, proceeds regioselectively to yield hexahydro-1-benzopyran-5-ones (chromanes). nih.gov

With Sulfur Nucleophiles: Using sodium hydrosulfide (B80085) as a sulfur-transfer reagent leads to the formation of tetrahydrobenzo[b]thiophen-4-ones. nih.govresearchgate.net

These transformations showcase the remarkable synthetic utility of the cyclohexene scaffold. The initial formation of a spirocyclopropane primes the system for a cascade of bond-forming events, efficiently converting a simple cyclic precursor into complex heterocyclic frameworks. researchgate.net

| Nucleophile/Reagent | Product Skeleton | Reference |

|---|---|---|

| Primary Amines | Tetrahydroindol-4(5H)-one | researchgate.net |

| Iodide (catalytic) | Tetrahydrobenzofuran-4-one | elsevierpure.com |

| Sulfoxonium Ylides | Hexahydro-1-benzopyran-5-one | nih.gov |

| Sodium Hydrosulfide (NaSH) | Tetrahydrobenzo[b]thiophen-4-one | nih.gov |

| Phosphorus Ylides | Indane Skeletons | researchgate.net |

Development of New Synthetic Methodologies Leveraging the Distinct Reactivity of the Iodo-Alkenyl Moiety

The unique structural motif of this compound, featuring both a vinyl iodide and a primary alkyl iodide, presents a rich platform for the development of innovative synthetic strategies. The differential reactivity of the sp2-hybridized carbon-iodine bond versus the sp3-hybridized carbon-iodine bond, combined with the presence of the cyclohexene ring, allows for a range of selective transformations.

Access to Highly Functionalized Cyclohexene Derivatives

While specific literature extensively detailing the use of this compound for the synthesis of a wide array of highly functionalized cyclohexene derivatives is not broadly available in seminal works, the inherent reactivity of its functional groups suggests numerous potential applications. The vinyl iodide moiety is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a diverse range of substituents directly onto the cyclohexene ring, including aryl, vinyl, and alkynyl groups.

Simultaneously, the iodoethyl side chain is susceptible to nucleophilic substitution, providing a straightforward route to introduce various functional groups at this position. This dual reactivity could be exploited in a stepwise fashion to generate a library of disubstituted cyclohexene derivatives with precise control over the substitution pattern.

Table 1: Potential Stepwise Functionalization of this compound

| Step | Reagents and Conditions | Functional Group Introduced | Resulting Intermediate |

| 1 | R-B(OH)₂, Pd catalyst, Base (Suzuki Coupling) | Aryl or Vinyl Group (R) | 1-(2-Iodoethyl)-2-R-cyclohex-1-ene |

| 2 | Nu⁻ (e.g., CN⁻, N₃⁻, RO⁻) | Nucleophilic Group (Nu) | 1-(2-Nu-ethyl)-2-R-cyclohex-1-ene |

This table represents a hypothetical reaction sequence based on the known reactivity of the functional groups present in this compound.

Application in Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to increasing molecular complexity. 20.210.105 The structure of this compound is well-suited for the design of such processes. For instance, the vinyl iodide could participate in an initial coupling reaction, followed by an intramolecular cyclization involving the iodoethyl side chain.

One plausible, though not yet extensively documented, cascade reaction could involve an intramolecular Heck reaction. If the iodoethyl side chain is first functionalized with a terminal alkene, the resulting diene could undergo a palladium-catalyzed intramolecular cyclization, initiated by the oxidative addition of the vinyl iodide, to form bicyclic systems.

Another potential application lies in radical-initiated cascade reactions. The carbon-iodine bonds can serve as radical precursors. Selective generation of a radical at either the vinyl or the ethyl position could initiate a cascade of cyclization and/or intermolecular trapping events, leading to the rapid assembly of complex polycyclic structures.

Table 2: Hypothetical Tandem/Cascade Reactions of this compound Derivatives

| Reaction Type | Initiating Step | Key Transformation | Potential Product Class |

| Intramolecular Heck Reaction | Oxidative addition of Pd(0) to the vinyl iodide | Intramolecular carbopalladation and β-hydride elimination | Bicyclic compounds |

| Radical Cascade | Homolytic cleavage of a C-I bond | Intramolecular radical cyclization(s) | Polycyclic frameworks |

| Anion-Initiated Cascade | Nucleophilic substitution on the iodoethyl group | Intramolecular cyclization onto the cyclohexene ring | Spirocyclic or fused ring systems |

This table outlines theoretical applications of this compound in advanced synthetic sequences based on established chemical principles.

Future Research Directions and Unexplored Avenues

Expanding the Scope of Green Chemistry Methodologies for Synthesis and Transformation

The development of environmentally benign chemical processes is a paramount goal in modern chemistry. paperpublications.orgjddhs.com Future research on 1-(2-Iodoethyl)cyclohex-1-ene (B6230084) should prioritize the integration of green chemistry principles. nih.gov This involves designing syntheses that maximize atom economy, utilize safer solvents, and reduce energy consumption. jddhs.com

Key areas for exploration include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste. paperpublications.org Research into iodine-catalyzed reactions, which can be performed in greener solvents like water, could offer a sustainable pathway for transformations. rsc.org

Energy-Efficient Methods: Investigating the use of alternative energy sources such as microwave irradiation or photocatalysis could lead to faster, more efficient reactions at lower temperatures. paperpublications.orgnih.gov

Use of Renewable Feedstocks and Safer Solvents: Future synthetic routes could be designed starting from renewable resources. Furthermore, replacing hazardous organic solvents with water, supercritical fluids, or solvent-free reaction conditions would drastically improve the environmental profile of its synthesis and subsequent transformations. paperpublications.orgjddhs.com

Designing Highly Enantioselective Transformations Directly Involving this compound

The creation of chiral molecules with high enantiomeric purity is crucial in fields like pharmaceuticals and agrochemicals. This compound possesses prochiral centers, making it an attractive substrate for asymmetric synthesis. A significant future direction lies in the development of methods to control the stereochemistry of its reactions.

Prospective research includes:

Asymmetric Catalysis: Designing reactions that utilize chiral catalysts, such as chiral Lewis acids or organocatalysts, could enable the enantioselective functionalization of the double bond or the alkyl chain. semanticscholar.org This could involve reactions like asymmetric hydrogenation, epoxidation, or dihydroxylation. nih.gov

Michael Additions: The development of enantioselective Michael additions using chiral catalysts could produce highly functionalized cyclobutane (B1203170) derivatives with controlled stereocenters. rsc.org

Cascade Reactions: A sophisticated approach would be to design cascade reactions where multiple stereocenters are created in a single, controlled transformation, offering an efficient route to complex chiral molecules. semanticscholar.org

Discovery of Novel Catalytic Pathways for Its Functionalization

The vinyl iodide and the double bond are both prime sites for catalytic functionalization. Discovering new catalytic pathways would unlock the full synthetic potential of this compound as a versatile building block.

Unexplored avenues in this area are:

Cross-Coupling Reactions: While vinyl iodides are known substrates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), novel catalysts could expand the scope, improve efficiency, and allow for reactions under milder, greener conditions.

C-H Activation: A cutting-edge research direction would be the development of catalytic systems that can selectively activate and functionalize the C-H bonds on the cyclohexene (B86901) ring, providing direct access to more complex structures without the need for pre-functionalization.

Zeolite and Solid-Supported Catalysts: The use of heterogeneous catalysts, such as metal-incorporated zeolites, could facilitate reactions like epoxidation and allow for easy catalyst recovery and reuse, aligning with green chemistry principles. nankai.edu.cn

Advanced Material Science Applications as a Building Block for Functional Polymers or Organic Frameworks

The bifunctional nature of this compound (a polymerizable alkene and a reactive C-I bond) makes it a promising candidate as a monomer for advanced materials.

Potential applications to be explored: